molecular formula C14H15N3O4S B11257966 ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1H-pyrazole-5-carboxylate

ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1H-pyrazole-5-carboxylate

Cat. No.: B11257966
M. Wt: 321.35 g/mol
InChI Key: XIYIRHDTRGZACC-UHFFFAOYSA-N
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Description

ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole ring, a sulfonyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfonylation: The indole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Pyrazole Formation: The pyrazole ring is formed by reacting hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or pyrazole derivatives.

Scientific Research Applications

ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL CARBAMOYL PROPANOATE
  • ETHYL 5-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 3-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

ethyl 5-(2,3-dihydroindol-1-ylsulfonyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O4S/c1-2-21-14(18)11-9-13(16-15-11)22(19,20)17-8-7-10-5-3-4-6-12(10)17/h3-6,9H,2,7-8H2,1H3,(H,15,16)

InChI Key

XIYIRHDTRGZACC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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